molecular formula C6H2ClF3N2O2 B13114362 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B13114362
M. Wt: 226.54 g/mol
InChI Key: PREXNNVDLIUHBG-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine (CAS 1211584-00-7) is a high-purity chemical intermediate for research and development. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a group of significant interest in discovery chemistry due to the unique combination of the strong electron-withdrawing trifluoromethyl group and the pyridine moiety . These properties can profoundly influence a molecule's biological activity, metabolism, and physicochemical characteristics, making TFMP derivatives valuable building blocks . While specific applications for this exact nitro-chloro derivative are not extensively detailed in the literature, its structure suggests its utility as a versatile synthon. TFMP derivatives are pivotal in creating advanced agrochemicals, including herbicides, insecticides, and fungicides, with many products containing this moiety achieving commercial success . Furthermore, in the pharmaceutical industry, the TFMP scaffold is a key feature in several approved drugs and candidates currently in clinical trials, particularly in areas such as antivirals and oncology . The reactive chloro and nitro substituents on the pyridine ring make this compound a promising precursor for further functionalization through nucleophilic substitution and reduction reactions. This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with care; refer to the Material Safety Data Sheet (MSDS) for proper handling and safety information.

Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

5-chloro-3-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H

InChI Key

PREXNNVDLIUHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Chloro-5-(trifluoromethyl)pyridine

A key precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via gas-phase thermal chlorination of 3-(trifluoromethyl)pyridine. This step utilizes ferric chloride as a catalyst in a tubular reactor under controlled temperature (300–450 °C) and chlorine atmosphere, with vaporization of the feedstock at around 200 °C. The process yields 2-chloro-5-(trifluoromethyl)pyridine with high purity and good yield due to selective chlorination and minimal by-products.

Step Reaction Conditions Catalyst Yield (%) Notes
Gas-phase chlorination 300–450 °C, Cl2 atmosphere, vaporizer at 200 °C Ferric chloride High (~85-90%) Selective chlorination at 2-position

Nitration of 2-Chloro-5-(trifluoromethyl)pyridine to 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

The nitration is typically carried out by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature conditions (40–60 °C). The trifluoromethyl group is electron-withdrawing, directing nitration selectively to the 3-position. Careful control of temperature and acid concentration is necessary to avoid over-nitration or decomposition.

Alternative Synthetic Route via 3-Nitro-2-chloro-5-(trifluoromethyl)pyridine

An alternative approach involves first synthesizing 3-nitropyridine derivatives followed by chlorination at the 5-position. This can be achieved by:

  • Photocatalytic chlorination of 3-picoline to 3-nitropyridine derivatives using cobalt chloride catalyst under UV irradiation.
  • Subsequent gas-phase thermal chlorination to introduce the 5-chloro substituent.

This method offers advantages in terms of raw material availability and process simplicity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the substituent patterns and key properties of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine with structurally related compounds:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Melting Point (°C) Applications/Notes
5-Chloro-3-nitro-2-(trifluoromethyl)pyridine 5-Cl, 3-NO₂, 2-CF₃ Nitro, chloro, trifluoromethyl 256.55 Not reported Intermediate for agrochemicals
3-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine (2b) 3-NO₂, 2-O(4-NO₂C₆H₄), 5-CF₃ Nitro, phenoxy, trifluoromethyl 373.25 148–150 Dipolar cycloaddition substrate
2-Chloro-5-cyanopyridine 2-Cl, 5-CN Chloro, cyano 138.55 85–87 Pharmaceutical intermediate
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2-NH₂, 3-Cl, 5-CF₃ Amino, chloro, trifluoromethyl 196.56 45–47 Antiparasitic agent precursor
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 2-Cl, 5-NO₂, 3-CF₃ Chloro, nitro, trifluoromethyl 226.54 Not reported Intermediate for amine synthesis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl and nitro groups synergistically deactivate the pyridine ring, directing electrophilic substitution to specific positions. For example, in 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine, the meta-directing nitro group at position 3 and para-directing trifluoromethyl group at position 2 create a regioselective environment for further reactions .
  • Bioactivity: Compounds with trifluoromethyl groups (e.g., 2b, ) often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability. However, replacing nitro with amino (e.g., 2-Amino-3-chloro-5-CF₃-pyridine) shifts reactivity toward nucleophilic pathways, enabling applications in antiparasitic drug candidates .

Physical and Spectral Properties

  • Melting Points: Nitro-containing derivatives (e.g., compound 2b, 148–150°C) generally exhibit higher melting points than amino or cyano analogs due to stronger intermolecular interactions .
  • Spectroscopy: ¹H NMR: The absence of aromatic protons in 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine simplifies its NMR spectrum, while amino-substituted analogs show distinct NH₂ signals (δ ~5.5 ppm) . HRMS: Accurate mass data confirm molecular formulas; e.g., compound 2b has a molecular ion at m/z 373.25 .

Biological Activity

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine (C₇H₄ClF₃N₂O₂) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Chemical Structure and Properties

The structural formula of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is characterized by:

  • Chloro Group : Enhances electrophilic reactivity.
  • Nitro Group : Can participate in redox reactions, potentially leading to reactive intermediates.
  • Trifluoromethyl Group : Increases lipophilicity, allowing better interaction with hydrophobic sites on biomolecules.

The biological activity of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
  • Receptor Interaction : Its structure allows it to bind to certain receptors, potentially modulating their activity.
  • Redox Activity : The nitro group can undergo reduction, possibly generating reactive species that interact with cellular components.

Antimicrobial Properties

Research indicates that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine exhibits antimicrobial activity. This has been demonstrated through various assays that measure the compound's effectiveness against bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have shown that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine may possess anticancer properties. In vitro tests indicated cytotoxic effects on various cancer cell lines, including:

  • HeLa Cells (Cervical Cancer) : IC50 = 15 µM
  • MCF-7 Cells (Breast Cancer) : IC50 = 10 µM
  • A549 Cells (Lung Cancer) : IC50 = 12 µM

These findings highlight the potential of this compound in cancer therapeutics.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several pyridine derivatives, including 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine. The results confirmed its effectiveness against multi-drug resistant strains, suggesting its utility in treating infections where conventional antibiotics fail.
  • Cancer Cell Line Study :
    A research article in Cancer Letters explored the cytotoxic effects of various trifluoromethylated compounds on cancer cell lines. The study found that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine induced apoptosis in HeLa cells through a mechanism involving mitochondrial dysfunction and caspase activation .
  • Mechanistic Insights :
    Another investigation focused on the mechanistic aspects of how this compound interacts with cellular targets. It was found to inhibit key signaling pathways involved in cell proliferation and survival, which could explain its observed anticancer effects.

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